2-(Bromomethyl)bicyclo[2.2.2]octane
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Overview
Description
2-(Bromomethyl)bicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
The primary target of 2-(Bromomethyl)bicyclo[22It is part of a class of molecules known as the bicyclo[222]octane Motif, which are potential candidates for single-molecule insulators .
Mode of Action
The mode of action of 2-(Bromomethyl)bicyclo[2.2.2]octane is related to its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference . This property makes it a potential candidate for single-molecule insulators .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Bromomethyl)bicyclo[22Its parent class, the bicyclo[222]octane Motif, is known to affect electron transport properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)bicyclo[22It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 2-(Bromomethyl)bicyclo[22Its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference suggests that it could have significant effects at the molecular level.
Action Environment
Environmental factors that influence the action, efficacy, and stability of 2-(Bromomethyl)bicyclo[22It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)bicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]octane derivatives. One common method is the radical bromination of bicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Products include carboxylic acids, alcohols, and alkanes.
Scientific Research Applications
2-(Bromomethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound can be used to study the effects of brominated hydrocarbons on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Comparison with Similar Compounds
2-(Bromomethyl)bicyclo[2.2.2]octane can be compared with other brominated bicyclic compounds, such as:
2-(Bromomethyl)bicyclo[2.2.1]heptane: Similar in structure but with a different ring system, leading to different reactivity and applications.
2-(Bromomethyl)bicyclo[3.3.1]nonane: Another brominated bicyclic compound with a larger ring system, affecting its chemical properties and uses.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms in the ring, used as a catalyst and ligand in various chemical reactions.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(bromomethyl)bicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJZWYPDGTEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850918-76-1 |
Source
|
Record name | 2-(bromomethyl)bicyclo[2.2.2]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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